Salivaricin 9 is derived from the Streptococcus salivarius species, which is part of the normal human microbiota, particularly in the oral cavity. The gene encoding this lantibiotic was identified through genetic sequencing methods, specifically using 16S ribosomal deoxyribonucleic acid analysis. The gene sequence has been deposited in the National Center for Biotechnology Information database under accession number KC796011. Salivaricin 9 belongs to a class of antimicrobial peptides known as lantibiotics, which are characterized by the presence of unusual amino acids resulting from post-translational modifications.
The production of salivaricin 9 involves culturing Streptococcus salivarius strain NU10 in liquid media under specific induction conditions. The purification process typically employs XAD-16 resin followed by cation exchange chromatography. This method allows for the efficient separation of salivaricin 9 from other cellular components based on its charge properties. The purification steps have been quantified, revealing significant increases in specific activity and yield through careful manipulation of salt concentrations during elution.
Salivaricin 9 primarily acts through a mechanism involving pore formation in the cytoplasmic membranes of susceptible bacteria. This action leads to increased permeability and ultimately cell lysis. The compound's activity can be diminished by proteolytic enzymes such as proteinase K, indicating that its peptide structure is crucial for maintaining its antimicrobial function. In contrast, it remains stable when exposed to other agents like lyticase and catalase.
The mechanism by which salivaricin 9 exerts its bactericidal effects involves binding to the bacterial membrane and inducing pore formation. This process disrupts membrane integrity, allowing intracellular contents to leak out, which results in cell death. Flow cytometry studies using fluorescent probes have demonstrated that salivaricin 9 effectively permeabilizes the membranes of target bacteria, confirming its mode of action as a pore-forming agent.
Salivaricin 9 exhibits remarkable stability under various conditions:
Salivaricin 9 holds potential as an antimicrobial agent in therapeutic applications aimed at treating infections caused by Gram-positive bacteria such as Streptococcus pyogenes. Its ability to disrupt bacterial membranes makes it an attractive candidate for developing new antibiotics or probiotics designed to enhance oral health. Furthermore, ongoing research into its production methods and mechanisms may lead to improved formulations for clinical use.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2